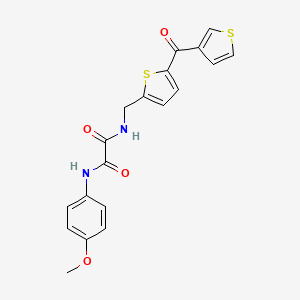

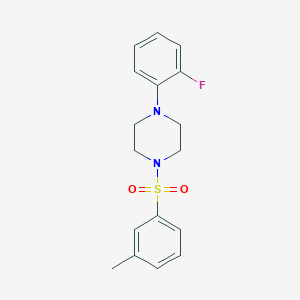

N1-(4-methoxyphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(4-methoxyphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide” is a compound that contains a thiophene nucleus . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications

Orexin Receptor Mechanisms in Compulsive Food Consumption

- Research Insight : Orexin receptors (OXRs) modulate various physiological processes, including feeding, arousal, stress, and drug abuse. In a study exploring the role of OXRs in compulsive food consumption, a variety of compounds with similar structures to N1-(4-methoxyphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide were used. This research suggests potential applications in addressing eating disorders with a compulsive component (Piccoli et al., 2012).

Anti-Proliferative Activity in Tumor Cells

- Research Insight : Derivatives structurally related to N1-(4-methoxyphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide have demonstrated pronounced anti-proliferative activity, particularly against specific tumor cell types like leukemia/lymphoma. This indicates potential applications in cancer therapy (Thomas et al., 2017).

Photodynamic Therapy for Cancer Treatment

- Research Insight : Compounds with similarities to N1-(4-methoxyphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide are being explored for their potential in photodynamic therapy. Their properties, like high singlet oxygen quantum yield, make them promising candidates for treating cancer (Pişkin et al., 2020).

Antimicrobial Activities of Thiazoles and Their Derivatives

- Research Insight : The research into the synthesis and properties of thiazoles and their derivatives, which are structurally related to N1-(4-methoxyphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide, indicates potential for antimicrobial applications (Wardkhan et al., 2008).

Future Directions

Thiophene-based analogs, such as “N1-(4-methoxyphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide”, continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . As the world’s population is increasing, health problems have also become a very serious clinical problem. Therefore, it is an urgent requirement for scientists to design and discover new drug molecules which possibly offers some of the greatest hopes for success in present and future epoch .

properties

IUPAC Name |

N'-(4-methoxyphenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S2/c1-25-14-4-2-13(3-5-14)21-19(24)18(23)20-10-15-6-7-16(27-15)17(22)12-8-9-26-11-12/h2-9,11H,10H2,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCFOLZCQUBREX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-methoxyphenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2644200.png)

![(Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2644207.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2644210.png)

![Lithium;2-[2-(thiolan-2-ylmethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2644213.png)

![1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride](/img/structure/B2644215.png)

![3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2644220.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2644223.png)